molecular formula C14H19N3O3S B5691391 N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

Cat. No.: B5691391
M. Wt: 309.39 g/mol
InChI Key: RZLCAIMKPCBWSR-UHFFFAOYSA-N
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Description

N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound is characterized by its unique structure, which includes a cyclopentyl group, two methyl groups, an oxo group, and a sulfonamide group attached to the benzimidazole core.

Properties

IUPAC Name

N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-16-12-8-7-11(9-13(12)17(2)14(16)18)21(19,20)15-10-5-3-4-6-10/h7-10,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLCAIMKPCBWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3CCCC3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide typically involves the condensation of o-phenylenediamine with cyclopentanone, followed by sulfonation and methylation reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring and subsequent functional group modifications .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The scalability of these methods ensures that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The sulfonamide group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities.

Scientific Research Applications

N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

  • N-cyclopentyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
  • N-cyclopentyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Comparison: Compared to other similar compounds, N-cyclopentyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, improving its ability to penetrate cell membranes. Additionally, the presence of both oxo and sulfonamide groups provides multiple sites for chemical modification, allowing for the creation of a wide range of derivatives with tailored properties .

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